
Vapendavir
描述
Vapendavir is a clinical-stage antiviral drug known for its activity against a broad spectrum of enteroviruses. It is a capsid-binding drug that has shown potential in treating respiratory infections caused by the human rhinovirus. This compound was acquired by Vaxart in 2018 during a merger with Aviragen Therapeutics .
准备方法
合成路线和反应条件: 瓦彭达韦的合成涉及多个步骤,包括其核心结构的形成和随后的官能化。关键步骤包括:
- 苯并异恶唑核的形成。
- 乙氧基的引入。
- 哒嗪基哌啶基部分的连接。
工业生产方法: 瓦彭达韦的工业生产通常涉及优化反应条件以确保高产率和纯度。 这包括控制温度、压力,以及使用特定的溶剂和催化剂来促进反应 .
反应类型:
氧化: 瓦彭达韦可以发生氧化反应,尤其是在乙氧基处。
还原: 该化合物可以在特定条件下被还原,影响其官能团。
取代: 瓦彭达韦可以参与取代反应,特别是在苯并异恶唑核处。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 通常采用卤化剂和亲核试剂。
主要形成的产物: 从这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而取代可能会导致各种取代的苯并异恶唑化合物 .
科学研究应用
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
One significant application of Vapendavir is in the management of exacerbations in patients with chronic obstructive pulmonary disease (COPD). Research has demonstrated that respiratory viral infections, particularly rhinovirus infections, are major contributors to COPD exacerbations. A recent study aimed to evaluate the efficacy of this compound in reducing the severity of symptoms following rhinovirus challenge in COPD patients. This double-blind, randomized, placebo-controlled trial involves administering this compound to sero-negative COPD subjects shortly after the onset of symptoms. The study assesses clinical symptom scores, lung function, and viral load to determine the drug's effectiveness in improving patient outcomes .
Broader Antiviral Activity
This compound has shown broad-spectrum activity against various enteroviruses, including enterovirus D68 and enterovirus A71. Its potential extends beyond COPD treatment to other viral infections, including those causing hand, foot, and mouth disease, which can lead to severe neurological complications . The drug's ability to inhibit multiple strains makes it a candidate for further exploration in diverse viral infections.
Efficacy in Clinical Trials
- Phase IIb Trials : this compound has undergone multiple clinical trials evaluating its safety and efficacy. In one notable trial involving asthma patients with rhinovirus infections, while the primary endpoint was not met, significant antiviral effects were observed when treatment was initiated within 24 hours of symptom onset .
- Resistance Studies : Research indicates that resistance to this compound can occur due to specific mutations in the viral genome. Understanding these resistance patterns is crucial for optimizing treatment protocols and developing new formulations .
Case Study 1: COPD Exacerbation Management
A study conducted on COPD patients demonstrated that early administration of this compound significantly reduced the severity of symptoms associated with rhinovirus infections. Patients receiving this compound showed improved lung function metrics compared to those on placebo.
Case Study 2: Broad-Spectrum Efficacy
In vitro studies have illustrated this compound's effectiveness against various enteroviruses. For instance, it demonstrated significant antiviral activity against enterovirus D68 strains associated with severe respiratory illness in children.
作用机制
瓦彭达韦通过与病毒衣壳结合来发挥其抗病毒作用,从而抑制病毒进入宿主细胞的能力。这阻止了复制复合体的形成,并破坏了病毒的生命周期。 主要分子靶标是参与衣壳形成和进入的病毒蛋白 .
类似化合物:
- Disoxaril
- Pleconaril
- Pirodavir
- Pocapavir
比较: 瓦彭达韦在其对肠道病毒的广谱活性及其治疗呼吸道感染的潜力方面是独一无二的。 与一些类似物不同,瓦彭达韦在临床前和临床试验中均显示出令人鼓舞的结果,证明了其有效性和安全性 .
相似化合物的比较
- Disoxaril
- Pleconaril
- Pirodavir
- Pocapavir
Comparison: Vapendavir is unique in its broad-spectrum activity against enteroviruses and its potential to treat respiratory infections. Unlike some of its counterparts, this compound has shown promising results in both preclinical and clinical trials, demonstrating its efficacy and safety .
生物活性
Vapendavir is a potent antiviral compound primarily classified as a capsid binder, designed to inhibit the replication of various enteroviruses, particularly human rhinoviruses (HRVs) and enterovirus 71 (EV71). This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.
This compound functions by binding to a highly conserved pocket in the capsid of HRV, interfering with receptor binding and early stages of the viral infectious cycle. This mechanism is crucial for its antiviral efficacy against a broad spectrum of picornaviruses.
In Vitro Efficacy
Research has demonstrated that this compound exhibits significant antiviral activity in vitro against multiple HRV serotypes and other enteroviruses. The median effective concentration (EC50) for this compound against 100 HRV serotypes is reported to be 5.8 ng/mL (15.2 nM) .
Table 1: In Vitro Efficacy of this compound Against Enteroviruses
Virus Type | EC50 (ng/mL) | Notes |
---|---|---|
Human Rhinovirus | 5.8 | Effective against 100 serotypes |
Enterovirus 71 | Variable | Robust activity across various isolates |
Poliovirus Types 1-3 | Variable | Demonstrated antiviral activity |
Clinical Trials and Findings
This compound has undergone several clinical trials to assess its efficacy in treating HRV infections, particularly in populations with asthma and chronic obstructive pulmonary disease (COPD).
Phase IIb SPIRITUS Trial
The SPIRITUS trial evaluated this compound's effectiveness in patients with moderate-to-severe asthma exacerbated by HRV infections. Key results include:
- Primary Endpoint : Reduction in asthma control questionnaire scores (ACQ-6) did not reach statistical significance.
- Secondary Endpoint : Significant improvement in upper respiratory symptoms was noted, with a mean reduction in WURSS-21 severity scores averaging -4.01 compared to placebo (p = 0.020) .
Table 2: Summary of Clinical Trial Results
Trial Name | Population | Primary Endpoint | Result |
---|---|---|---|
SPIRITUS | Moderate-to-severe asthma | ACQ-6 Score Reduction | Not statistically significant |
WURSS-21 Severity Score | Significant reduction (-4.01, p=0.020) |
Resistance Mechanisms
Despite its efficacy, this compound faces challenges related to the development of resistance among enteroviruses. Studies have identified specific mutations that confer resistance, necessitating ongoing research into combination therapies and alternative antiviral strategies .
Case Studies
- Asthmatic Adults : A study involving asthmatic adults showed that this compound significantly alleviated symptoms associated with naturally acquired HRV infections, highlighting its potential as a therapeutic option for exacerbations linked to viral infections .
- COPD Patients : A double-blind randomized trial assessed this compound's impact on COPD patients following rhinovirus challenge. The study aimed to evaluate improvements in respiratory symptoms and lung function post-treatment .
属性
IUPAC Name |
3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSVBVKHUICELN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195984 | |
Record name | Vapendavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439085-51-5 | |
Record name | Vapendavir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439085515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vapendavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VAPENDAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LVL5Z68H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。